molecular formula C30H38N2O2S B13784782 17-beta-(2-(N-Ethylanilino)-4-thiazolyl)-17-alpha-hydroxyandrost-4-en-3-one CAS No. 96371-61-8

17-beta-(2-(N-Ethylanilino)-4-thiazolyl)-17-alpha-hydroxyandrost-4-en-3-one

Cat. No.: B13784782
CAS No.: 96371-61-8
M. Wt: 490.7 g/mol
InChI Key: AASGQFIASZZQJG-WUDNVTLISA-N
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Description

17-beta-(2-(N-Ethylanilino)-4-thiazolyl)-17-alpha-hydroxyandrost-4-en-3-one is a synthetic steroidal compound It is structurally characterized by the presence of a thiazole ring attached to the steroid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 17-beta-(2-(N-Ethylanilino)-4-thiazolyl)-17-alpha-hydroxyandrost-4-en-3-one involves multiple steps, starting from a suitable steroid precursor. The general synthetic route includes:

    Formation of the Thiazole Ring: The thiazole ring is introduced through a cyclization reaction involving a suitable thioamide and a haloketone.

    Attachment to the Steroid Backbone: The thiazole ring is then attached to the steroid backbone through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

    Batch Processing: Reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time.

    Purification: The crude product is purified using techniques such as recrystallization, chromatography, and distillation to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

17-beta-(2-(N-Ethylanilino)-4-thiazolyl)-17-alpha-hydroxyandrost-4-en-3-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group at the 17-alpha position can be oxidized to form a ketone.

    Reduction: The compound can undergo reduction reactions to modify the steroid backbone.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products Formed

    Oxidation: Formation of 17-keto derivatives.

    Reduction: Formation of reduced steroid derivatives.

    Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

17-beta-(2-(N-Ethylanilino)-4-thiazolyl)-17-alpha-hydroxyandrost-4-en-3-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex steroidal compounds.

    Biology: Studied for its effects on steroid hormone receptors and pathways.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of hormone-related disorders.

    Industry: Utilized in the development of pharmaceuticals and as a reference compound in analytical studies.

Mechanism of Action

The mechanism of action of 17-beta-(2-(N-Ethylanilino)-4-thiazolyl)-17-alpha-hydroxyandrost-4-en-3-one involves its interaction with steroid hormone receptors. The compound binds to these receptors, modulating their activity and influencing downstream signaling pathways. This interaction can lead to changes in gene expression and cellular responses, making it a potential candidate for therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

  • 17-beta-(2-(N-Methylanilino)-4-thiazolyl)-17-alpha-hydroxyandrost-4-en-3-one
  • 17-beta-(2-(N-Propylanilino)-4-thiazolyl)-17-alpha-hydroxyandrost-4-en-3-one

Uniqueness

17-beta-(2-(N-Ethylanilino)-4-thiazolyl)-17-alpha-hydroxyandrost-4-en-3-one is unique due to its specific substitution pattern on the thiazole ring, which can influence its binding affinity and selectivity for steroid hormone receptors. This uniqueness makes it a valuable compound for studying the structure-activity relationships of steroidal compounds and for developing targeted therapeutic agents.

Properties

CAS No.

96371-61-8

Molecular Formula

C30H38N2O2S

Molecular Weight

490.7 g/mol

IUPAC Name

(8R,9S,10R,13S,14S,17R)-17-[2-(N-ethylanilino)-1,3-thiazol-4-yl]-17-hydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C30H38N2O2S/c1-4-32(21-8-6-5-7-9-21)27-31-26(19-35-27)30(34)17-14-25-23-11-10-20-18-22(33)12-15-28(20,2)24(23)13-16-29(25,30)3/h5-9,18-19,23-25,34H,4,10-17H2,1-3H3/t23-,24+,25+,28+,29+,30+/m1/s1

InChI Key

AASGQFIASZZQJG-WUDNVTLISA-N

Isomeric SMILES

CCN(C1=CC=CC=C1)C2=NC(=CS2)[C@]3(CC[C@@H]4[C@@]3(CC[C@H]5[C@H]4CCC6=CC(=O)CC[C@]56C)C)O

Canonical SMILES

CCN(C1=CC=CC=C1)C2=NC(=CS2)C3(CCC4C3(CCC5C4CCC6=CC(=O)CCC56C)C)O

Origin of Product

United States

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